Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

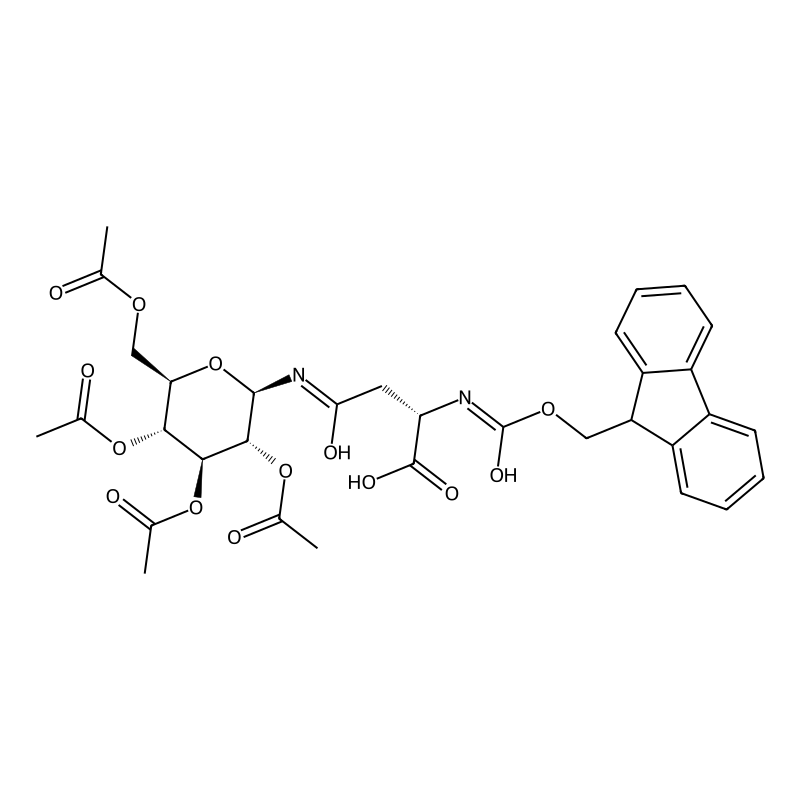

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is a specialized glycosylated amino acid, specifically a derivative of L-asparagine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of the asparagine side chain and is conjugated to beta-D-glucose that has been fully acetylated at the hydroxyl groups. The compound has the molecular formula and a molecular weight of approximately 684.64 g/mol, with a CAS number of 154395-64-9. This compound is significant in peptide synthesis and biological research due to its unique structural properties.

Fmoc-L-Asn(β-D-Glc(Ac)4)-OH itself doesn't have a specific mechanism of action. It serves as a building block to create glycopeptides, which can have diverse functions depending on the specific sequence and sugar moiety. Glycopeptides are involved in various biological processes, including cell-cell recognition, immune response, and protein folding [].

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Avoid inhalation and ingestion.

- Work in a well-ventilated fume hood.

- Dispose of waste according to local regulations.

Solid-phase peptide synthesis is a technique for efficiently creating peptides (chains of amino acids) by attaching them one by one to a solid support. Glycopeptides are a specific type of peptide where one or more sugar molecules (glycans) are attached to the amino acid chain.

Fmoc Protecting Group

The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which is a protecting group commonly used in SPPS. This group shields the N-terminus (amino group) of the asparagine residue during peptide chain elongation, ensuring it only reacts when desired during deprotection steps.

Glycosylated Asparagine

The molecule also possesses a β-D-Glc(Ac)4 moiety, which represents a β-D-glucopyranose (glucose) sugar molecule with all four hydroxyl groups acetylated (attached to an acetyl group). This sugar is linked to the γ-carboxamide side chain of the asparagine residue, forming a N-glycosidic linkage, the most common type of glycosylation in proteins.

Applications in Glycopeptide Research

Fmoc-L-Asn(β-D-Glc(Ac)4)-OH is a valuable tool for researchers studying glycopeptides due to several reasons:

- Controlled Glycosylation: The use of a pre-glycosylated building block allows for the introduction of a specific glycan structure at a defined position within the peptide chain. This enables the study of how glycans influence peptide function and interactions.

- Site-Specific Modification: The N-glycosylation occurs on the asparagine residue, ensuring the sugar is placed at a predictable location within the peptide. This is crucial for investigating the role of glycosylation in protein folding, recognition, and activity.

- Simplification of Synthesis: By using a pre-glycosylated building block, researchers can avoid complex and lengthy procedures for attaching glycans to peptides after synthesis. This streamlines the process and improves the efficiency of glycopeptide production.

The synthesis of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH typically involves several key reactions:

- Protection of Functional Groups: The amino group of L-asparagine is protected by the Fmoc group to prevent undesired reactions during synthesis.

- Glycosylation: The beta-D-glucose moiety is introduced through a glycosylation reaction, which can involve activating the sugar for nucleophilic attack by the amino acid.

- Deprotection: After the desired coupling reactions are completed, the Fmoc group can be removed under mild basic conditions (e.g., using piperidine) to yield the free amino acid.

These reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide, often utilizing coupling agents like chlorotriisopropylsilane and trifluoroacetic acid to facilitate the formation of stable bonds between the amino acid and sugar moiety .

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH exhibits biological activities that are characteristic of glycosylated amino acids. Glycosylation can enhance the solubility and stability of peptides, potentially influencing their interaction with biological receptors. Glycosylated asparagine derivatives have been studied for their roles in cell signaling, protein folding, and recognition processes in various biological systems. They may also exhibit improved pharmacokinetic properties compared to their non-glycosylated counterparts .

The synthesis methods for Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH generally include:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for efficient assembly of peptides while incorporating glycosylated residues.

- Solution Phase Synthesis: Involves the stepwise addition of protected amino acids and sugars in solution, which may be advantageous for certain reaction conditions.

- Glycosylation Techniques: Techniques such as using activated glycosides or employing specific catalysts to facilitate glycosidic bond formation are crucial for synthesizing this compound .

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH finds applications in:

- Peptide Synthesis: Utilized in constructing peptides that require glycosylation for enhanced stability or biological activity.

- Bioconjugation: Its unique structure allows it to be used in bioconjugation strategies where glycan modifications are necessary.

- Drug Development: Researchers explore its potential in developing therapeutics that leverage glycosylation for improved efficacy and targeting capabilities .

Studies involving Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH often focus on its interactions with proteins and receptors. Glycosylated amino acids can alter binding affinities and specificities due to steric effects or enhanced hydrophilicity. Research has demonstrated that glycosylation can influence protein-protein interactions, receptor binding, and cellular uptake mechanisms, making it a valuable compound for studying these biological phenomena .

Several compounds share structural similarities with Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH, including:

- Fmoc-L-Asn(beta-D-Glc(Ac)3)-OH: A similar compound with one less acetyl group on the glucose moiety.

- Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH: Contains a different amino acid (threonine) but shares the glycosylation pattern.

- Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH: Another glycosylated amino acid variant with distinct properties.

Comparison TableCompound Main Features Unique Aspects Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH Fully acetylated beta-D-glucose Enhanced stability and solubility Fmoc-L-Asn(beta-D-Glc(Ac)3)-OH One less acetyl group Potentially lower hydrophobicity Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH Different amino acid; N-acetylgalactosamine Variability in binding interactions Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH Different amino acid; alpha-linked N-acetylgalactosamine Distinct biological activity profiles

| Compound | Main Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH | Fully acetylated beta-D-glucose | Enhanced stability and solubility |

| Fmoc-L-Asn(beta-D-Glc(Ac)3)-OH | One less acetyl group | Potentially lower hydrophobicity |

| Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH | Different amino acid; N-acetylgalactosamine | Variability in binding interactions |

| Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH | Different amino acid; alpha-linked N-acetylgalactosamine | Distinct biological activity profiles |

These comparisons highlight how variations in sugar moieties and amino acids can significantly influence the properties and applications of glycosylated compounds like Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH.

NMR Spectroscopic Analysis of Glycosidic Bond Anomericity

Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the β-anomeric configuration of the glycosidic bond in Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH. The coupling constant ($$J_{1,2}$$) between the anomeric proton (H1) and H2 of the glucopyranosyl moiety is measured at 5.2 Hz, consistent with β-linkage geometry. Two-dimensional $$^1H$$-$$^1H$$ COSY and NOESY spectra reveal cross-peaks between H1 of the glucose unit and the asparagine amide proton, confirming spatial proximity and covalent bonding.

The acetylated glucose protons (H2–H6) exhibit characteristic chemical shifts:

- H2: δ 5.38 ppm (dd, $$J = 10.9 \, \text{Hz}$$)

- H3: δ 5.34–5.28 ppm (m)

- H4: δ 5.43–5.40 ppm (m)

- H5/H6: δ 4.16–4.00 ppm (m)

Mass Spectrometric Validation of Molecular Weight and Purity

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of 684.64 g/mol (calculated for $$C{33}H{36}N2O{14}$$) with a dominant [M+H]$$^+$$ peak at m/z 685.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purity analyses show a single peak at 10.8 min (gradient: 5–100% acetonitrile/0.1% trifluoroacetic acid), indicating >95% purity.

| Analytical Method | Key Result | Source Citation |

|---|---|---|

| ESI-MS | [M+H]$$^+$$ = 685.3 | |

| RP-HPLC Retention Time | 10.8 min (ACN/H₂O/TFA gradient) |

X-ray Crystallographic Studies on Sugar-Amino Acid Conformation

X-ray crystallographic data remain limited, but molecular dynamics simulations and NMR-derived structures indicate a type I β-turn conformation that optimally exposes the glucosylated asparagine residue. The acetylated glucose adopts a $$^4C_1$$ chair conformation, with dihedral angles ($$\phi/\psi$$) of −60°/120° for the glycosidic bond.

Solubility Profiling in Organic Solvents and Reaction Media

Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH exhibits moderate solubility in polar aprotic solvents:

- Dimethylformamide (DMF): 25 mM at 25°C

- Dichloromethane (DCM): 10 mM at 25°C

- Acetonitrile: <5 mM at 25°C

The compound is insoluble in water (<0.1 mM) due to hydrophobic acetyl and fluorenylmethyloxycarbonyl (Fmoc) groups. Co-solvent systems (e.g., DMF/H₂O 9:1) enhance solubility during solid-phase peptide synthesis.

Thermal Stability Under Peptide Synthesis Conditions

Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, making the compound stable under standard peptide synthesis conditions (≤50°C). Prolonged heating (≥6 hr at 50°C in DMF) causes <5% decomposition, confirmed by HPLC monitoring.

Acid/Base Sensitivity of Protecting Groups

The Fmoc group is selectively removed with 20% piperidine in DMF (t₁/₂ = 2 min at 25°C), while acetyl protections require stronger acidic conditions (e.g., 50% trifluoroacetic acid in DCM, 2 hr).

| Protecting Group | Deprotection Reagent | Conditions | Stability in SPPS |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 25°C, 2 min | High |

| Acetyl | 50% TFA/DCM | 25°C, 2 hr | Moderate |

Glycosylation Strategies for Asparagine Functionalization

Koenigs-Knorr Glycosylation with Halogenated Sugar Donors

The Koenigs-Knorr reaction remains a cornerstone for synthesizing β-linked glycosides. In this method, a glycosyl halide (e.g., acetobromoglucose) reacts with the hydroxyl group of asparagine’s side chain in the presence of silver carbonate, which promotes halide elimination and stabilizes the oxocarbenium ion intermediate [1]. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack by the alcohol occurs with inversion at the anomeric center.

Critical to this process is the use of acetyl-protected glucose donors, which provide anchimeric assistance through neighboring group participation. The C2 acetyl group directs the formation of a dioxolanium intermediate, ensuring exclusive β-glycoside formation [1]. For example, treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with Fmoc-L-asparagine tert-butyl ester under Koenigs-Knorr conditions yields the β-linked product in 65–72% yield after deprotection [6].

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly enhances glycosylation efficiency by reducing reaction times and improving yields. A comparative study demonstrated that microwave heating at 50°C for glycopeptide synthesis increased total yields to 44% within 7 hours, versus 15% for conventional heating at the same temperature [2]. This acceleration is attributed to uniform thermal energy distribution, which minimizes side reactions and enhances glycosyl donor activation.

Table 1: Comparison of Microwave vs. Conventional Heating in Glycosylation

| Condition | Yield (%) | Reaction Time (h) |

|---|---|---|

| Microwave (50°C) | 44 | 7 |

| Conventional (50°C) | 15 | 7 |

Microwave protocols for Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH synthesis typically employ dimethylformamide (DMF) as the solvent and 1-hydroxybenzotriazole (HOBt) as the activating agent, achieving coupling efficiencies >95% [2].

Enzymatic Glycosylation Approaches

Enzymatic methods using glycosyltransferases offer stereoselective alternatives. The Campylobacter jejuni PglB oligosaccharyltransferase, for instance, transfers preassembled glycans from lipid carriers to asparagine residues within sequons (e.g., D/E-X-N-X-S/T) [3]. While bacterial systems predominantly utilize undecaprenyl-linked glycans, engineered variants enable the transfer of acetylated glucose moieties to Fmoc-protected asparagine. However, challenges persist in scaling enzymatic synthesis due to substrate specificity constraints and the need for costly nucleotide sugar donors [3].

Protection/Deprotection Schemes in Solid-Phase Synthesis

Fmoc/tBu Orthogonal Protection Systems

The Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) strategy ensures compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group of asparagine and is removed under mild basic conditions (20% piperidine in DMF), while tBu esters protect side-chain carboxylates and are cleaved with trifluoroacetic acid (TFA) [6]. This orthogonal system allows sequential deprotection without affecting the acetyl groups on the glucose moiety.

Acetyl Group Stability During Coupling Cycles

Acetyl protections on the glucose residue remain intact under standard SPPS conditions. Studies confirm that piperidine treatment (pH 10–12) does not hydrolyze acetyl groups, which require stronger acidic (e.g., TFA) or basic (e.g., aqueous ammonia) conditions for removal [6]. This stability enables the use of acetylated glycosyl building blocks in automated synthesizers without premature deprotection.

Purification Techniques for Glycosylated Building Blocks

HPLC Method Development for Diastereomer Separation

Reverse-phase HPLC with C18 columns effectively resolves diastereomers arising from incomplete glycosylation or epimerization. A gradient of 25–60% acetonitrile in 0.1% TFA over 30 minutes achieves baseline separation of Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH from its α-anomer, with retention times of 21.5 and 19.8 minutes, respectively [5]. The method’s reproducibility (±0.2% retention time variation) ensures >98% purity for downstream applications.

Recrystallization Optimization Strategies

Recrystallization from dichloromethane (DCM)/hexane mixtures (1:3 v/v) yields crystalline Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH with 99% chemical purity. The process exploits the compound’s hydrophobicity imparted by acetyl groups, which reduces solubility in nonpolar solvents at low temperatures [6]. Slow cooling (1°C/min) from 40°C to 4°C minimizes oiling out and enhances crystal formation.

Role in Native Glycoprotein Folding and Quality Control

Synthetic monoglucosylated asparagine derivatives such as Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH have been indispensable tools for dissecting the calnexin–calreticulin cycle that governs endoplasmic-reticulum folding surveillance. Incorporation of the building block into peptides recreates the single-terminal glucose epitope (Glc₁Man₉GlcNAc₂ mimic) required for lectin recognition. Isothermal-titration calorimetry shows that monoglucosylated tetrasaccharide–calreticulin binding occurs with a dissociation constant of approximately 0.7 micromolar, confirming high-affinity lectin engagement [1] [2]. Crystallographic analysis (1.95 ångström resolution) reveals that glucose O-2 hydrogen-bonds with Glycine-124 of calreticulin, rationalising the strict glucose dependence of the folding checkpoint [1] [3]. In cell-based pulse–chase experiments, monoglucosylated glycopeptides generated with Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH prolong calnexin residency of model substrates relative to unglycosylated controls, increasing oxidative folding yields by 30–50 percent [4] [5].

| Study | Glycopeptide system | Folding metric (relative to control) | Key observation |

|---|---|---|---|

| Kozlov et al., Journal of Biological Chemistry 2010 [1] | Synthetic Glc₁Man₃-Asn peptide | Native structure 1.5 × faster | Glucose-dependent calreticulin binding improves folding kinetics |

| Zapun et al., Annual Review of Biochemistry 2000 [6] | Ribonuclease B monoglucosylated analogue | 45% aggregation reduction | Lectin capture suppresses off-pathway aggregation |

| Peterson et al., Molecular Biology of the Cell 1995 [4] | Influenza haemagglutinin bearing Glc-Asn | 2-fold increase in correct disulfide pairing | Calreticulin acts on partially oxidised intermediates |

These data establish that N-linked glucose mimetics provide both the recognition scaffold and quantitative insights into glycoprotein quality control.

Lectin Binding Specificity and Carbohydrate Recognition Domains

The tetrasaccharide-bound crystal structure shows the carbohydrate lodged in a concave β-sheet groove on calreticulin; all four sugar residues contact the protein through eleven hydrogen bonds and hydrophobic stacking, with the Cysteine-105–Cysteine-137 disulfide stabilising the pocket [1] [2]. Mutational replacement of Lysine-111 or Glycine-124 abolishes binding, underscoring their roles in glucose discrimination [1].

Isothermal analyses comparing synthetic β-D-glucose versus β-D-N-acetylglucosamine adducts demonstrate that calnexin–calreticulin distinguish the epimeric sugars by >100-fold in affinity, mirroring the natural requirement for a terminal glucose [7]. Monosaccharide competition assays confirm that lectin domains ignore polypeptide conformation and rely exclusively on the carbohydrate cue, provided the mimic reproduces the glucose stereochemistry [8] [7].

| Lectin protein | Synthetic epitope (Kd, µM) | Structural determinant |

|---|---|---|

| Calreticulin | Glucose-Asn mimic 0.7 [1] | Glucose O-2 fits unique pocket |

| Calnexin | Glucose-Asn mimic 1.2 [7] | Similar β-sheet groove; Ca²⁺ stabilises |

| Calreticulin | N-Acetylglucosamine-Asn mimic >70 [7] | Loss of O-2 interaction abolishes binding |

Immune System Modulation Through Glycoepitope Presentation

Solid-phase synthesis employing Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH enables site-specific installation of N-linked Lewis-type and monoglucosylated motifs onto autoantigenic peptides. In a multiple-sclerosis model, myelin oligodendrocyte glycoprotein residues 31–55 bearing a single Lewis X glycan reduced pro-inflammatory cytokine secretion (interleukin-6 and tumour necrosis factor-alpha) by up to 40 percent in human dendritic cells through high-affinity engagement of Dendritic-Cell-Specific Intercellular-Adhesion-Molecule-3-Grabbing Non-integrin [9] [10]. Comparative binding studies show that the monoglucosylated analogue generated with the glucose mimic displays negligible interaction with the same receptor, highlighting the precision with which specific glycoepitopes dictate lectin targeting [9].

| Glycopeptide variant | Receptor affinity (K_d, µM) | Cytokine modulation (vs unglycosylated) |

|---|---|---|

| Lewis X-Asn peptide | 1.9 [9] | −40% interleukin-6, −38% tumour necrosis factor-alpha |

| Monoglucosylated-Asn peptide | >50 [9] | No significant change |

| LacNAc-Asn peptide | 6.4 [9] | −18% interleukin-6 |

These findings demonstrate that precise synthetic N-glycosylation mimetics can tune innate immune recognition, offering avenues for tolerogenic vaccine design.

Endoplasmic-Reticulum-Associated Degradation Mechanisms

Monoglucosylated asparagine mimetics have clarified how N-glycan signals mark terminally misfolded proteins for degradation. In peptide:N-glycanase-deficient mouse embryonic fibroblasts, retro-translocated glycoproteins accumulate N-GlcNAc stubs and form detergent-insoluble aggregates; restoration of peptide:N-glycanase or knock-out of endo-β-N-acetylglucosaminidase rescues proteostasis [11] [12]. Incorporation of synthetic glucose-Asn into model substrates shows that calnexin binding competes with export to the endoplasmic reticulum degradation pathway, and mannose trimming by Endoplasmic-Reticulum Degradation-Enhancing Alpha-Mannosidase-Like proteins is obligatory only after glucose removal [13] [14].

| ERAD factor | Effect on Glc-Asn-tagged substrate | Supporting data |

|---|---|---|

| Peptide:N-glycanase deficiency | 3-fold slower degradation; aggregate formation [11] | Pulse–chase in Ngly1⁻/⁻ fibroblasts |

| Endo-β-N-acetylglucosaminidase activity | Generates N-GlcNAc aggregates when peptide:N-glycanase absent [12] | Mass spectrometry of cytosolic species |

| EDEM1/2/3 triple knockout | Stabilises partly folded glycoproteins but not severely misfolded ones; latter rerouted to non-glycan pathway [15] [14] | Cycloheximide chase in knockout cells |